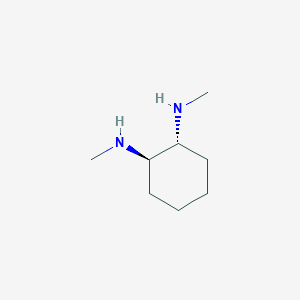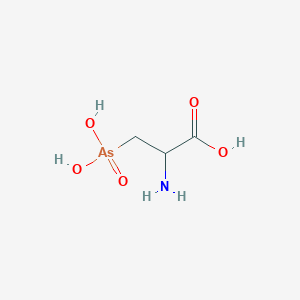
3-Arsonoalanine
Übersicht
Beschreibung
3-Arsonoalanine, also known as 2-amino-3-arsonopropionate or 2-amino-3-arsonopropionic acid , is a chemical compound with the molecular formula C3H8AsNO5 . It has a molar mass of 213.02 .
Synthesis Analysis
3-Arsonoalanine has been synthesized by the Strecker synthesis from the unstable compound arsonoacetaldehyde . This process involves the reaction of an aldehyde or ketone with ammonium chloride and potassium cyanide to yield an α-aminonitrile, which is then hydrolyzed to give the desired amino acid.Molecular Structure Analysis
The molecular structure of 3-Arsonoalanine consists of an arsenic atom bonded to a carboxyl group (-COOH) and an amino group (-NH2) via a three-carbon chain . The arsenic atom is also bonded to three oxygen atoms, forming an arsonic acid group .Physical And Chemical Properties Analysis
3-Arsonoalanine has a boiling point of 582.1±60.0 °C and a pKa of 1.91±0.10 . These properties are predicted values and may vary under different conditions.Wissenschaftliche Forschungsanwendungen
1. Enzyme Reaction Systems and Phenylalanine Biosynthesis
3-Arsonoalanine, a derivative of the amino acid alanine, plays a role in enzyme reaction systems. For instance, in the study of L-Phenylalanine (L-Phe) biosynthesis, key enzymes are identified and quantified to enhance production efficiency. Such research has implications in food and medicinal applications, where amino acids like phenylalanine are critical (Ding et al., 2016).
2. Surface-Enhanced Raman Scattering for Organoarsenic Detection
The detection and characterization of organoarsenic compounds, which include derivatives like 3-Arsonoalanine, are enhanced by Surface-Enhanced Raman Scattering (SERS). This technique uses silver/polydimethylsiloxane nanocomposites to identify trace amounts of these compounds in water, highlighting environmental risks associated with their use (Olavarría-Fullerton et al., 2011).
3. Angiogenic Potential of Organoarsenic Compounds
Studies on compounds like Roxarsone, which shares structural similarities with 3-Arsonoalanine, reveal their angiogenic potential. This research is significant for understanding the environmental and health impacts of such compounds, as they are used extensively in the poultry industry (Basu et al., 2008).
4. Biotransformation of Organoarsenic Acids by Microbial Activity
The biotransformation of 3-nitro-4-hydroxybenzene arsonic acid (roxarsone) by Clostridium species underlines the environmental impact of such compounds. Understanding their microbial degradation pathways helps in assessing the release of more toxic inorganic arsenic into the environment (Stolz et al., 2007).
5. Non-Natural Amino Acid Utilization in Protein Engineering
Incorporation of non-natural amino acids like 3-Arsonoalanine into proteins opens new avenues in protein engineering. This method, which replaces natural amino acids in proteins, has significant implications for functional studies and protein modification (Kiick et al., 2001).
Eigenschaften
IUPAC Name |
2-amino-3-arsonopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8AsNO5/c5-2(3(6)7)1-4(8,9)10/h2H,1,5H2,(H,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPCZPBTWUDWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[As](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8AsNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934220 | |
| Record name | 3-Arsonoalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Arsonoalanine | |
CAS RN |
151291-89-3 | |
| Record name | 3-Arsonoalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151291893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Arsonoalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



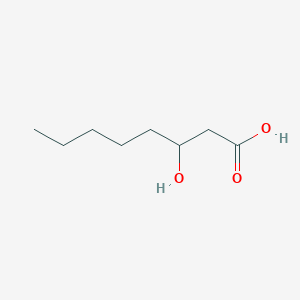
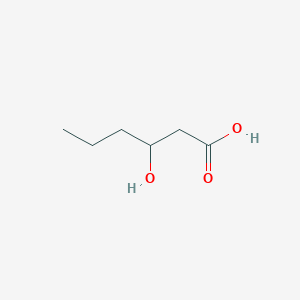
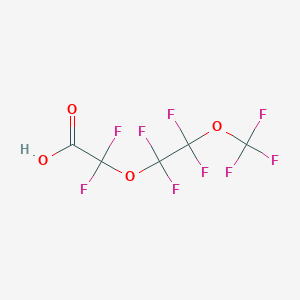
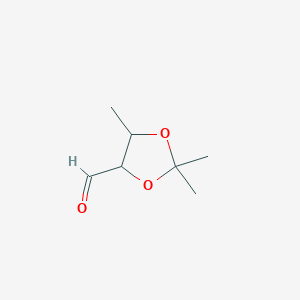
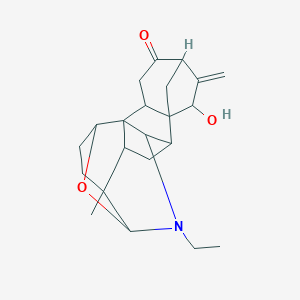

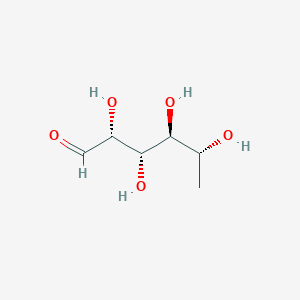
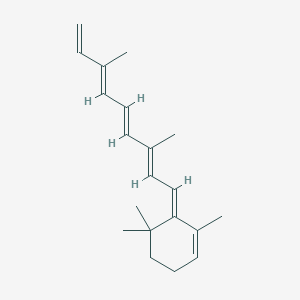
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)
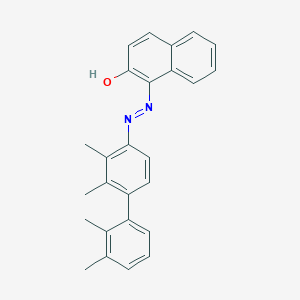
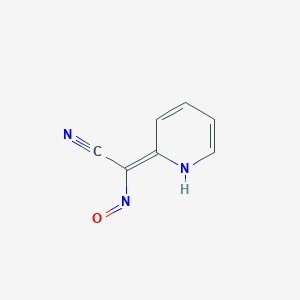
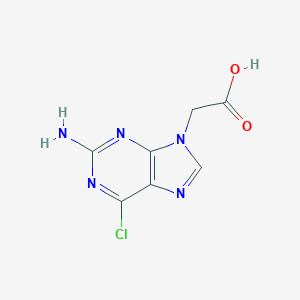
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate](/img/structure/B118457.png)
